

# An In-depth Technical Guide to Phenylacetonitrile: Fundamental Properties and Reactivity

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## Compound of Interest

Compound Name: Phenylacetonitrile

Cat. No.: B145931

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## Abstract

**Phenylacetonitrile**, also commonly known as benzyl cyanide, is a versatile organic compound that serves as a crucial intermediate in the synthesis of a wide array of chemical products, ranging from pharmaceuticals and agrochemicals to fragrances and dyes. Its unique molecular structure, featuring a reactive nitrile group and an acidic methylene bridge adjacent to a phenyl ring, imparts a rich and varied chemical reactivity. This technical guide provides a comprehensive overview of the fundamental properties of **phenylacetonitrile**, its characteristic reactions, and detailed experimental protocols for its key transformations. This document is intended to be a valuable resource for researchers, chemists, and professionals involved in drug development and chemical synthesis.

## Fundamental Properties

**Phenylacetonitrile** is a colorless to pale yellow oily liquid with a distinct aromatic odor. It is sparingly soluble in water but miscible with many organic solvents. Below is a summary of its key physical and chemical properties.

## Physical and Chemical Properties

Property	Value	References
Molecular Formula	C <sub>8</sub> H <sub>7</sub> N	
Molecular Weight	117.15 g/mol	
CAS Number	140-29-4	
Appearance	Colorless to pale yellow oily liquid	
Odor	Aromatic	
Melting Point	-24 °C	
Boiling Point	233-234 °C at 760 mmHg	
Density	1.015 g/mL at 25 °C	
Solubility in Water	Insoluble	
Solubility in Organic Solvents	Soluble in ethanol and ether	
Vapor Pressure	0.1 mmHg at 20 °C	
Flash Point	102 °C (closed cup)	
Refractive Index (n <sup>20</sup> /D)	1.523	
pKa (strongest acidic)	14.33	

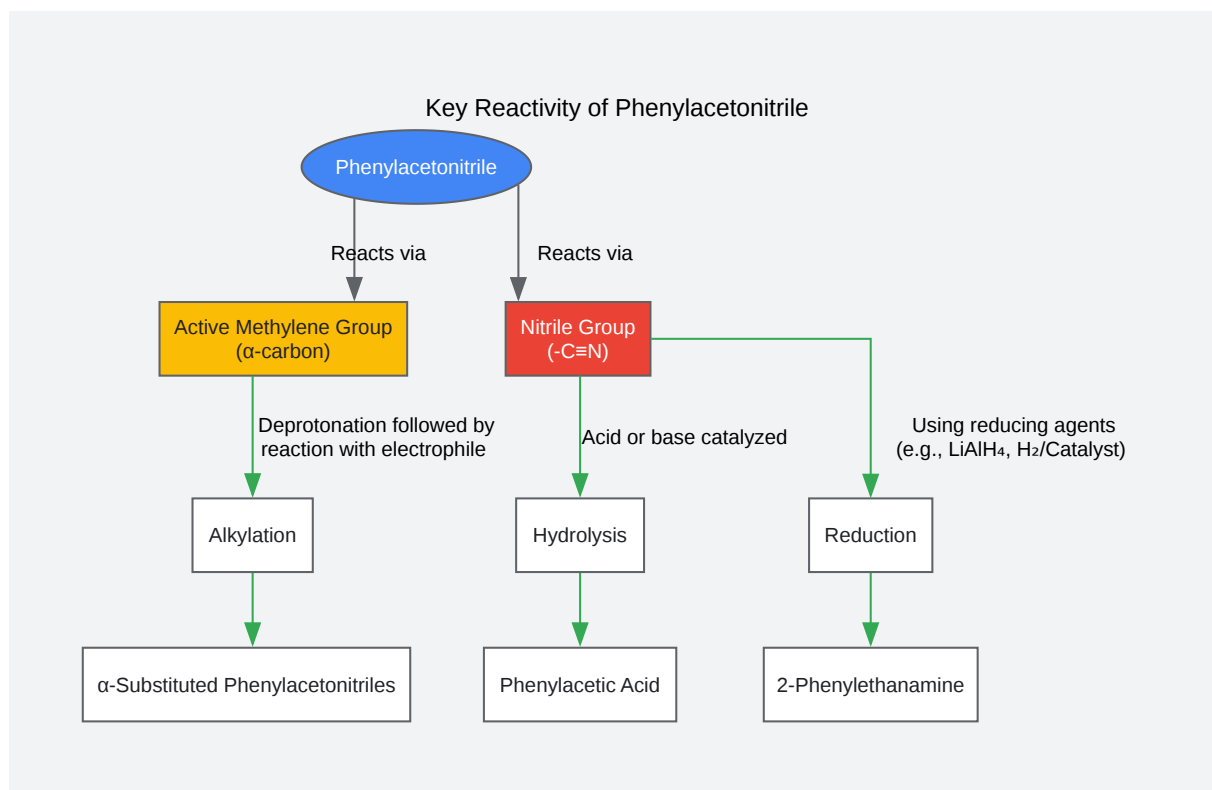
## Spectroscopic Data

The structural features of **phenylacetonitrile** can be readily identified through various spectroscopic techniques.

Spectroscopy	Characteristic Peaks/Signals	References
$^1\text{H}$ NMR ( $\text{CDCl}_3$ )	$\delta$ ~7.3 (m, 5H, Ar-H), 3.7 (s, 2H, $\text{CH}_2$ )	
$^{13}\text{C}$ NMR ( $\text{CDCl}_3$ )	$\delta$ ~131.0 (Ar-C), 129.0 (Ar-C), 128.0 (Ar-C), 127.5 (Ar-C), 118.0 (CN), 23.5 ( $\text{CH}_2$ )	
Infrared (IR)	~3030 $\text{cm}^{-1}$ (aromatic C-H stretch), ~2250 $\text{cm}^{-1}$ ( $\text{C}\equiv\text{N}$ stretch), ~1600, 1495, 1450 $\text{cm}^{-1}$ (aromatic C=C stretch)	
Mass Spectrometry (EI)	m/z 117 ( $\text{M}^+$ ), 90 ( $[\text{M}-\text{HCN}]^+$ ), 65	

## Reactivity and Key Transformations

The reactivity of **phenylacetonitrile** is primarily centered around two key features: the nitrile group and the adjacent benzylic methylene group. The electron-withdrawing nature of the nitrile group renders the methylene protons acidic, making this position susceptible to deprotonation and subsequent alkylation or condensation reactions. The nitrile group itself can undergo hydrolysis, reduction, and addition reactions.



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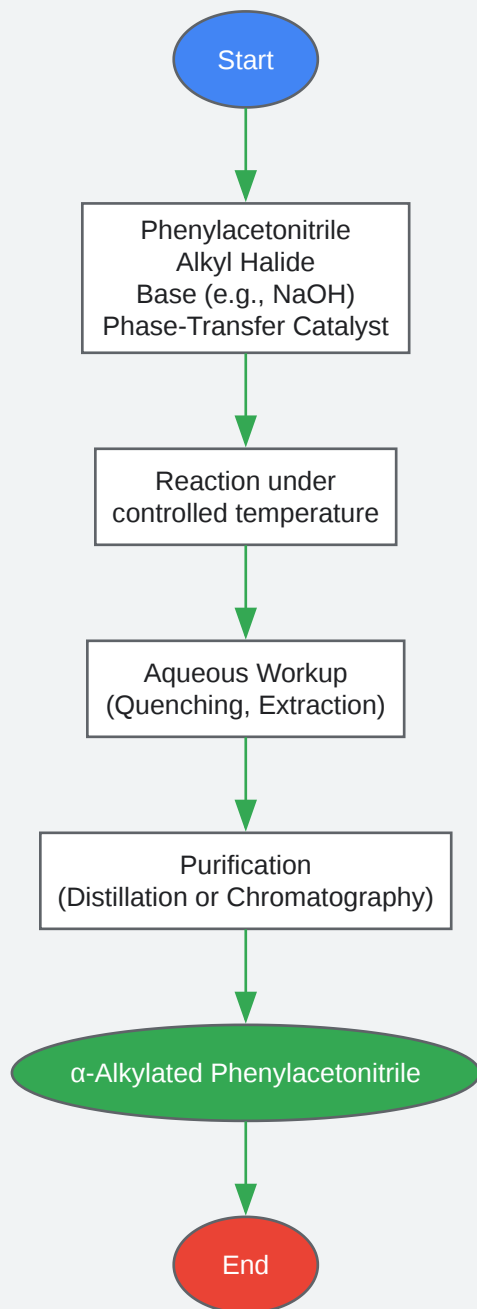
Caption: Logical relationship of **Phenylacetonitrile**'s reactive sites.

## Reactions of the Active Methylene Group

The protons on the carbon atom adjacent to the phenyl ring and the nitrile group are acidic and can be readily removed by a base to form a resonance-stabilized carbanion. This carbanion is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions.

Alkylation of the  $\alpha$ -carbon is a common and synthetically useful reaction. Phase-transfer catalysis is often employed for efficient mono-alkylation.

## Alkylation of Phenylacetonitrile Workflow



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